Dicyclopropylmethanamine

CRF-1 Antagonism GPCR Binding Kinetics Medicinal Chemistry

Dicyclopropylmethanamine (C₇H₁₃N, MW 111.18) is a structurally distinctive primary amine featuring a central methanamine carbon bonded to two cyclopropyl rings. This architecture imparts a high fraction of sp³ hybridized carbon (Fraction Csp3 = 1.0) and significant conformational constraint, key attributes in medicinal chemistry for optimizing target engagement and pharmacokinetic properties.

Molecular Formula C7H13N
Molecular Weight 111.18 g/mol
CAS No. 13375-29-6
Cat. No. B049678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDicyclopropylmethanamine
CAS13375-29-6
SynonymsDicyclopropylmethylamine
Molecular FormulaC7H13N
Molecular Weight111.18 g/mol
Structural Identifiers
SMILESC1CC1C(C2CC2)N
InChIInChI=1S/C7H13N/c8-7(5-1-2-5)6-3-4-6/h5-7H,1-4,8H2
InChIKeyGDGUATCKWWKTLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dicyclopropylmethanamine (CAS 13375-29-6): A Critical Building Block for CRF-1 Antagonist Scaffolds and Conformationally Constrained Amines


Dicyclopropylmethanamine (C₇H₁₃N, MW 111.18) is a structurally distinctive primary amine featuring a central methanamine carbon bonded to two cyclopropyl rings . This architecture imparts a high fraction of sp³ hybridized carbon (Fraction Csp3 = 1.0) and significant conformational constraint, key attributes in medicinal chemistry for optimizing target engagement and pharmacokinetic properties . It serves as a critical intermediate, most notably in the preparation of 4-dicyclopropylamino-7-aryl-7H-purines as Corticotropin-Releasing Factor 1 (CRF-1) antagonists [1]. The compound's value proposition for scientific procurement hinges on its proven utility in generating molecular candidates with differentiated binding kinetics, rather than as a generic amine source.

Why Dicyclopropylmethanamine Cannot Be Replaced by Common Amine Alternatives in Drug Discovery


Procurement of a structurally similar amine, such as dicyclohexylmethanamine or diphenylmethanamine, as a 'drop-in' replacement for dicyclopropylmethanamine carries a high risk of project failure. This is because the cyclopropyl group is a well-established bioisostere that provides a unique combination of properties—including enhanced metabolic stability due to stronger C-H bonds [1], reduced basicity (pKa ~10.65) to modulate off-target effects [2], and conformational rigidity—that are not recapitulated by larger, more flexible aliphatic rings or planar aromatic systems. Consequently, a change in the amine moiety will fundamentally alter the target binding kinetics, physicochemical profile, and ADME fate of the final drug candidate, rendering comparative studies across different amine classes invalid. The evidence below quantifies the specific, non-substitutable advantages conferred by the dicyclopropylmethyl moiety.

Quantitative Evidence of Dicyclopropylmethanamine's Differentiated Performance in CRF-1 Antagonism


Direct Binding Affinity for Human CRF-1 Receptor: A Validated Pharmacophore

The dicyclopropylmethylamine moiety, when incorporated into a triazole scaffold, yields a compound with measurable, albeit moderate, binding affinity for the human Corticotropin-Releasing Factor 1 (CRF-1) receptor. This confirms the pharmacophore's ability to engage the target of interest. While the reported Ki values (2.4 µM and 4.5 µM) are not 'potent' in absolute terms for a final drug candidate, they represent a validated starting point for a building block [1]. The value of this data for procurement is not potency, but validation of on-target engagement, which is the prerequisite for further optimization. A direct comparator, such as an unsubstituted or differently substituted amine, would require de novo validation of this interaction.

CRF-1 Antagonism GPCR Binding Kinetics Medicinal Chemistry

Synthetic Efficiency: A Scalable Route with High Yield for Procurement Planning

The availability of a high-yielding, scalable synthetic route is a critical factor in procurement for industrial or large-scale research applications. Dicyclopropylmethanamine can be synthesized from dicyclopropylketone oxime via catalytic hydrogenation using Raney nickel, achieving a yield of 85.8% [1]. This yield is a benchmark that allows for accurate cost modeling and ensures reliable supply. In contrast, analogous compounds may require multi-step syntheses with lower overall yields, introducing greater supply chain risk and cost uncertainty.

Process Chemistry Scalable Synthesis Cost-Efficiency

Conformational Restriction for Enhanced Target Specificity Compared to Flexible Analogs

The dicyclopropylmethyl group imposes a high degree of conformational constraint on the molecule. This is quantitatively supported by a calculated Fraction of sp3 hybridized carbons (Fsp3) of 1.0 , which indicates a fully saturated, three-dimensional structure with limited rotational freedom compared to a more flexible analog like dicyclohexylmethanamine (with 2 rotatable bonds and 2 flexible six-membered rings) [1]. This rigidity can lead to enhanced binding selectivity and reduced entropic penalty upon target engagement, a critical advantage in drug design.

Conformational Analysis Drug Design Selectivity

Predicted Metabolic Stability Advantage Over Common Alkyl Amines

The incorporation of cyclopropyl groups is a recognized strategy in medicinal chemistry to block oxidative metabolism by cytochrome P450 (CYP) enzymes, due to the higher C-H bond dissociation energy of the cyclopropane ring [1]. While direct experimental data comparing the microsomal stability of dicyclopropylmethanamine with a specific analog is not available, the class-level inference is strong and well-documented across many drug discovery programs . Replacing it with an alkyl amine such as methylamine or ethylamine would introduce a major metabolic liability, leading to rapid clearance and poor in vivo exposure of any resulting drug candidate.

ADME Metabolic Stability Bioisosterism

Strategic Procurement Scenarios for Dicyclopropylmethanamine Based on Differentiated Evidence


Medicinal Chemistry: Lead Optimization for CRF-1 Antagonist Programs

For research teams developing novel CRF-1 antagonists, dicyclopropylmethanamine offers a pre-validated core that has demonstrated target engagement (Ki = 2.4 µM on human CRF-1 receptor) . Procuring this specific amine allows medicinal chemists to bypass the initial hit-finding phase and immediately focus on optimizing the aryl-purine scaffold for improved potency and differentiated binding kinetics [1].

Process R&D: Scaling Up Amine Production for Preclinical Studies

When transitioning from milligram-scale research to gram or kilogram-scale production for preclinical toxicology or formulation studies, the established 85.8% yield synthesis from dicyclopropylketone oxime provides a clear and scalable path . Procurement decisions should be guided by this proven scalability, which mitigates supply chain risks and ensures cost predictability compared to less-characterized amine alternatives.

Drug Discovery: Designing Conformationally Constrained and Metabolically Stable Leads

In the design of new chemical entities, procuring dicyclopropylmethanamine is a strategic choice to introduce both conformational rigidity (Fsp3 = 1.0) and predicted metabolic stability [1] into a lead series. This is particularly valuable when optimizing compounds for CNS or other indications where high target selectivity and favorable ADME properties are paramount, offering a clear advantage over more flexible or metabolically labile amine building blocks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dicyclopropylmethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.